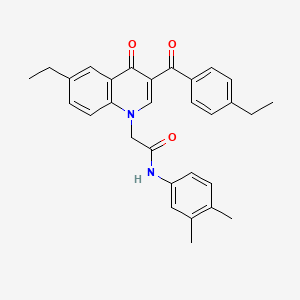
N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C30H30N2O3 and its molecular weight is 466.581. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a complex organic compound with significant potential for biological activity. Its unique structure, characterized by a dimethylphenyl group and a quinoline moiety, suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C30H30N2O3
- Molecular Weight : 466.6 g/mol
- Purity : Generally around 95% for research applications
The compound's structure includes functional groups that contribute to its reactivity and biological interactions, such as an acetamide group and a carbonyl group in the benzoyl part, which can undergo hydrolysis and electrophilic substitutions respectively .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Quinoline derivatives have been noted for their ability to inhibit bacterial growth and combat infections.
- Anti-inflammatory Effects : Similar compounds show promise in reducing inflammation through various biochemical pathways.
- Antitumor Potential : The structural features of this compound suggest it may act on multiple biological targets critical for cancer progression.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest interactions with enzymes and receptors involved in metabolic pathways and signal transduction processes. For example, binding studies using radiolabeled compounds could elucidate its interaction profiles with specific biological targets.
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their notable biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(3,4-Dimethylphenyl)-2-[3-(4-Ethylbenzoyl)-6-Methyl]-acetamide | Similar acetamide structure | Antimicrobial properties |
| 6-Ethyl-N-(3-Methoxyphenyl)quinolin-2-carboxamide | Quinoline core with carboxamide | Anti-inflammatory effects |
| 7-Methoxy-N-(2-Methylphenyl)quinolinone | Modified quinolone structure | Antitumor activity |
These compounds highlight the diverse biological activities linked to variations in the chemical structure of quinoline derivatives.
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of quinoline derivatives, including those similar to this compound. For instance:
- Anticancer Studies : Research has demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests potential for developing novel anticancer therapies.
- Infection Models : In vivo studies using animal models have shown that related compounds can effectively reduce bacterial load in infected tissues, indicating their utility as antimicrobial agents.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3/c1-5-21-8-11-23(12-9-21)29(34)26-17-32(27-14-10-22(6-2)16-25(27)30(26)35)18-28(33)31-24-13-7-19(3)20(4)15-24/h7-17H,5-6,18H2,1-4H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBDYMYNVNFKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














